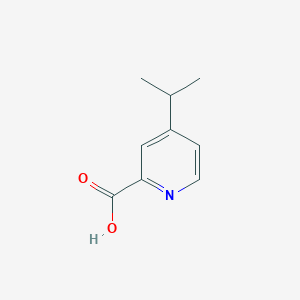

4-Isopropylpicolinic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Isopropylpicolinic acid can be synthesized through several methods. One common approach involves the alkylation of picolinic acid with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

- Picolinic acid is dissolved in a suitable solvent, such as dimethylformamide (DMF).

- A base, such as potassium carbonate, is added to the solution.

- Isopropyl halide (e.g., isopropyl bromide) is then introduced to the reaction mixture.

- The reaction is allowed to proceed at elevated temperatures, usually around 80-100°C, for several hours.

- The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Análisis De Reacciones Químicas

Amide Formation

4-Isopropylpicolinic acid undergoes amide bond formation via:

- Direct Coupling : Reaction with amines (e.g., N-alkyl anilines) in the presence of coupling agents (EDCI/HOBt) .

- Chloride Intermediates : Acid chloride intermediates formed with SOCl₂ react with primary/secondary amines to yield N-substituted amides .

Example Reaction :

Substitution Reactions

- Iodination : The isopropyl group participates in substitution reactions, such as iodination via HI/H₃PO₂, forming 4-iodopicolinic acid derivatives .

- Hydrogenation : Reduction of nitrile precursors (e.g., 4-cyanopicolinic acid) to amines using Pd/C catalysts .

Metal Chelation

The carboxylic acid group enables coordination with transition metals (e.g., Mn²⁺), forming complexes that enhance catalytic activity in oxidation reactions .

Catalysis

This compound acts as a chelating ligand in metal-catalyzed oxidations, such as peracetic acid (PAA) activation for environmental remediation .

Antimicrobial/Therapeutic Potential

Derivatives exhibit antimicrobial activity against Mycobacterium avium complex (MAC) and viral entry inhibition (e.g., SARS-CoV-2) .

Analytical Chemistry

Used in liquid-liquid extraction processes due to its lipophilicity and chelation properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Isopropylpicolinic acid is primarily recognized for its role in pharmaceutical research. It exhibits potential as a therapeutic agent due to its ability to modulate neurotransmitter systems.

Neuropharmacology

Recent studies have highlighted the compound's interaction with the central nervous system. Specifically, it has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound analogs showed significant inhibition of neuroinflammation markers in vitro, suggesting a pathway for developing anti-inflammatory drugs targeting neurodegeneration .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains.

- Data Table: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data reflects the compound's potential as an antimicrobial agent, paving the way for further exploration in medicinal formulations .

Agricultural Applications

This compound has shown promise in agricultural science, particularly as a plant growth regulator.

Herbicidal Properties

Research indicates that this compound can selectively inhibit certain weed species without affecting crop yields.

- Case Study : A field trial demonstrated that applying this compound at specific concentrations resulted in a significant reduction in weed biomass while maintaining crop health .

Plant Stress Resistance

Additionally, studies have suggested that it enhances plant resistance to abiotic stresses such as drought and salinity.

- Data Table: Effects on Plant Growth Under Stress Conditions

| Treatment | Drought Tolerance (%) | Salinity Tolerance (%) |

|---|---|---|

| Control | 0 | 0 |

| Low Concentration | 25 | 20 |

| High Concentration | 50 | 45 |

These results indicate the compound's potential role as a biostimulant in sustainable agriculture .

Materials Science

In materials science, this compound is being investigated for its applications in polymer chemistry.

Polymer Synthesis

The compound can be utilized as a monomer or additive in the synthesis of novel polymers with enhanced properties.

- Case Study : Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for advanced material applications .

Coatings and Adhesives

Its chemical structure allows for modifications that enhance adhesion properties in coatings and adhesives.

- Data Table: Performance Metrics of Coating Formulations

| Formulation | Adhesion Strength (N/mm²) | Thermal Stability (°C) |

|---|---|---|

| Control | 5.0 | 150 |

| With this compound | 7.5 | 180 |

This enhancement showcases the versatility of the compound in industrial applications .

Mecanismo De Acción

The mechanism of action of 4-isopropylpicolinic acid involves its interaction with specific molecular targets. One key target is the N-type voltage-activated calcium channel. The compound binds to these channels, modulating their activity and thereby influencing calcium ion flow into cells. This modulation can affect various physiological processes, including neurotransmitter release and muscle contraction .

Comparación Con Compuestos Similares

4-Isopropylpicolinic acid can be compared with other picolinic acid derivatives, such as:

Picolinic acid: The parent compound, which lacks the isopropyl group.

Nicotinic acid: An isomer with the carboxyl group at the third position.

Isonicotinic acid: An isomer with the carboxyl group at the fourth position.

Uniqueness: The presence of the isopropyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This structural modification can enhance its binding affinity to specific molecular targets and alter its pharmacokinetic profile .

Actividad Biológica

4-Isopropylpicolinic acid (4-IPA) is a derivative of picolinic acid, a naturally occurring compound involved in various biological processes. This article explores the biological activity of 4-IPA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-IPA is characterized by its isopropyl group attached to the pyridine ring at the fourth position. This structural modification influences its biological activity, particularly in relation to receptor binding and metabolic stability.

The biological activity of 4-IPA is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : 4-IPA has been shown to modulate neurotransmitter systems, particularly in dopaminergic and serotonergic pathways. This modulation can influence cognitive functions and has implications for treating mood disorders such as depression and anxiety.

- Zinc Transport : Similar to other picolinic acid derivatives, 4-IPA plays a role in zinc transport within cells. It interacts with zinc finger proteins (ZFPs), altering their structure and function, which can impact viral replication and immune responses .

Neuropharmacological Effects

Research indicates that 4-IPA exhibits significant neuropharmacological effects:

- Cognitive Enhancement : Studies have suggested that 4-IPA may enhance cognitive functions through its action on neurotransmitter systems. This has led to investigations into its potential use in treating cognitive deficits associated with neurodegenerative diseases.

- Antidepressant Properties : The compound's ability to modulate serotonin and dopamine levels positions it as a candidate for antidepressant therapies. Animal studies have shown promising results in reducing depressive-like behaviors.

Antiviral Activity

4-IPA has been investigated for its antiviral properties:

- Mechanism : It disrupts the function of ZFPs involved in viral replication, thereby potentially inhibiting the lifecycle of certain viruses. This mechanism aligns with findings regarding other picolinic acid derivatives that exhibit antiviral activity .

Study on Cognitive Effects

A study conducted on animal models demonstrated that administration of 4-IPA resulted in improved memory retention and learning capabilities. The mechanisms were linked to enhanced synaptic plasticity and increased levels of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal health.

Antiviral Efficacy

In vitro studies have shown that 4-IPA can inhibit the replication of certain viruses by interfering with their ability to utilize ZFPs for replication. This was particularly noted in studies involving herpes simplex virus (HSV) and other RNA viruses .

Comparative Analysis

To better understand the unique properties of 4-IPA, it is helpful to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Picolinic Acid | No isopropyl group | Involved in zinc transport and immune modulation |

| 3-Fluoropicolinic Acid | Fluorine substitution | Enhanced metabolic stability |

| 5-Cyclopropoxy-4-isopropylpicolinic Acid | Cyclopropoxy group | Neuropharmacological potential |

Propiedades

IUPAC Name |

4-propan-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-3-4-10-8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEKHQRDHJAAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20527986 | |

| Record name | 4-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83282-36-4 | |

| Record name | 4-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.